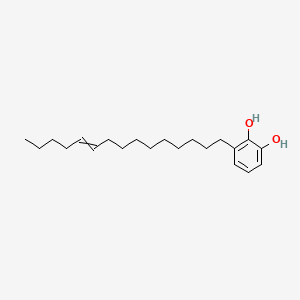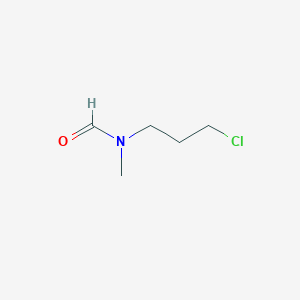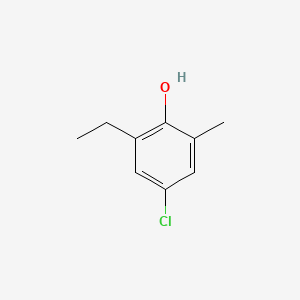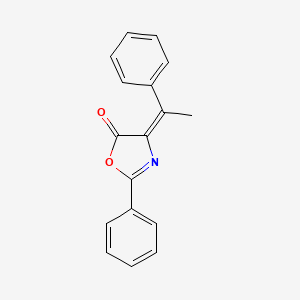
2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family Oxazolones are five-membered rings containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one can be achieved through several methods. One common approach involves the condensation of hippuric acid with aldehydes or ketones in the presence of acetic anhydride and catalysts such as dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride . Microwave irradiation can also be used to facilitate this reaction, resulting in the formation of the desired oxazolone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of oxazolone synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazolone ring or its substituents.
Substitution: The phenyl and ethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical processes. Its structure allows it to bind to active sites or allosteric sites on proteins, altering their function and activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-5(4H)-oxazolone: A closely related compound with similar reactivity and applications.
1,2,4-Triazin-6(5H)-one: Another heterocyclic compound with comparable properties and uses in scientific research.
Uniqueness
2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one stands out due to its specific substituents, which confer unique chemical and biological properties. Its phenyl and ethylidene groups enhance its reactivity and potential for forming diverse derivatives. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile compound for various applications.
Propiedades
Número CAS |
57427-91-5 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(4E)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO2/c1-12(13-8-4-2-5-9-13)15-17(19)20-16(18-15)14-10-6-3-7-11-14/h2-11H,1H3/b15-12+ |
Clave InChI |
TYPJAOYNIKQSCQ-NTCAYCPXSA-N |
SMILES isomérico |
C/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canónico |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)

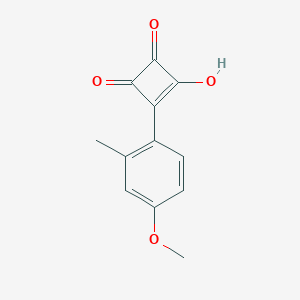
![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
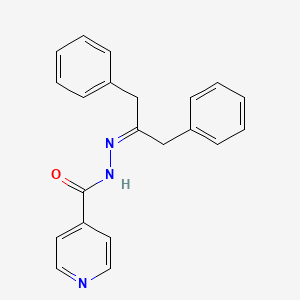
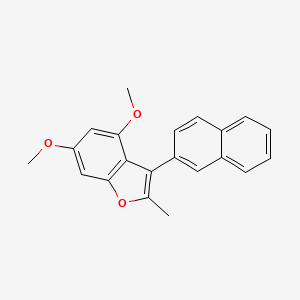
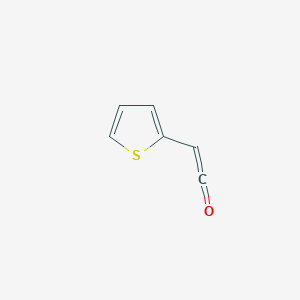
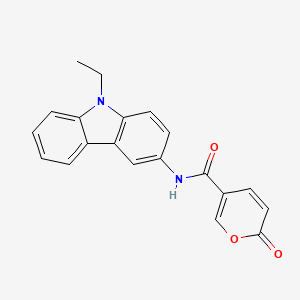
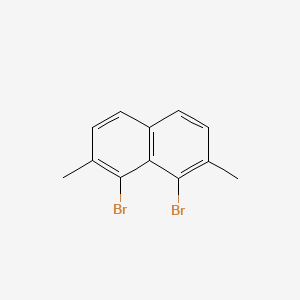
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
